N-alpha-Formyl-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Formyl-D-leucine is an organic compound with the molecular formula C7H13NO3. It is a white to pale yellow crystalline solid that is soluble in water and ethanol . This compound is a derivative of the amino acid leucine, with a formyl group attached to the alpha-amino group.
Preparation Methods
N-alpha-Formyl-D-leucine can be synthesized through formylation reactions. One common synthetic route involves reacting leucine with formic anhydride under basic conditions . This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar principles of formylation reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-alpha-Formyl-D-leucine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an amino group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-alpha-Formyl-D-leucine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of peptides and other organic compounds.
Biology: This compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular signaling pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-alpha-Formyl-D-leucine involves its interaction with specific molecular targets and pathways. It can modulate protein synthesis by influencing the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell growth and metabolism . Additionally, it may affect other metabolic processes, such as glucose uptake and fatty acid oxidation .
Comparison with Similar Compounds
N-alpha-Formyl-D-leucine can be compared with other similar compounds, such as:
N-formyl-L-leucine: Similar in structure but differs in the stereochemistry of the leucine residue.
N-acetyl-D-leucine: Contains an acetyl group instead of a formyl group.
N-formyl-D-valine: Similar formylated amino acid but with a valine residue instead of leucine.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the formyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2R)-2-formamido-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.